![molecular formula C17H20N2O4 B13727583 (3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13727583.png)
(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl dicarbonate (Boc2O) as the Boc source, along with a base such as triethylamine (TEA) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow chemistry techniques. These methods provide better control over reaction parameters, leading to higher yields and purity of the final product. The use of microreactors also minimizes waste and reduces the environmental impact of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected nitrogen atom, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: DDQ, mild reaction conditions, water as the hydroxyl source.
Reduction: LiAlH4, anhydrous conditions.
Substitution: Alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Indole-3-carbinols.
Reduction: Reduced indole derivatives.
Substitution: Alkylated indole derivatives.
Applications De Recherche Scientifique
(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites of the molecule. The indole core can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with similar indole structure but without the Boc protection.
N-tert-butoxycarbonyl-(2R)-arylthiazolidine-(4R)-carboxylic acid: Another Boc-protected compound with different core structure.
Uniqueness
(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is unique due to its specific combination of the Boc-protected indole core, which provides both stability and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and potential therapeutic agents .
Propriétés
Formule moléculaire |
C17H20N2O4 |
|---|---|
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)14-13-10(8-12(19-14)15(20)21)9-6-4-5-7-11(9)18-13/h4-7,12,14,18-19H,8H2,1-3H3,(H,20,21)/t12-,14?/m0/s1 |
Clé InChI |
AVCAAQIORRKXMZ-NBFOIZRFSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C1C2=C(C[C@H](N1)C(=O)O)C3=CC=CC=C3N2 |
SMILES canonique |
CC(C)(C)OC(=O)C1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



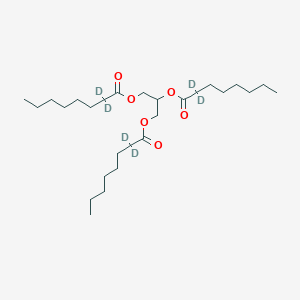
![4-(1,4-Dioxa-8-aza-spiro[4,5]dec-8-YL)-6,8-difluoro-quinoline-2-carboxylic acid butyl ester](/img/structure/B13727507.png)
![tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate](/img/structure/B13727510.png)
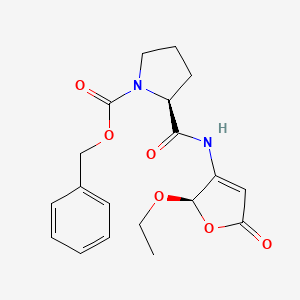
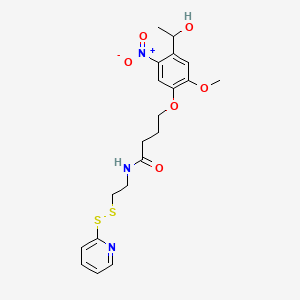
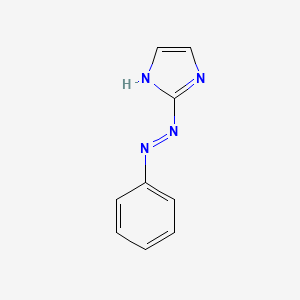


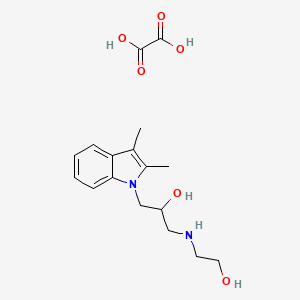
![3-[47-Amino-39-(2-amino-2-oxoethyl)-18-[[carboxy-(4-hydroxyphenyl)methyl]carbamoyl]-24-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-30-methyl-2,5,8,10,20,23,26,29,32,38,41,48,54-tridecaoxo-14,16,44,45,51,52-hexathia-3,6,9,11,19,22,25,28,31,37,40,49,53-tridecazatetracyclo[25.22.3.212,42.033,37]tetrapentacontan-4-yl]propanoic acid](/img/structure/B13727542.png)
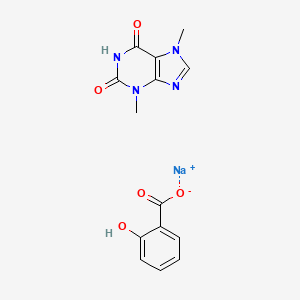
![endo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B13727551.png)

